Cas no 2172437-32-8 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and a hexanoic acid moiety, offering enhanced conformational flexibility and hydrophobic interactions in peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclic motifs and tailored side-chain functionalities into peptide sequences, enabling precise modulation of peptide stability and binding properties. Its synthetic utility is further underscored by its compatibility with automated peptide synthesizers, making it a practical choice for researchers developing structurally complex peptides.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid structure
2172437-32-8 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid
CAS番号:2172437-32-8
MF:C27H32N2O5
メガワット:464.553387641907
CID:6378791
PubChem ID:165540781

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid
    • 2172437-32-8
    • EN300-1495490
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
    • インチ: 1S/C27H32N2O5/c1-2-8-17(15-25(30)31)28-26(32)22-13-7-14-24(22)29-27(33)34-16-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-6,9-12,17,22-24H,2,7-8,13-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: MNOMPCPNQAPQCB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)CCC

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1495490-0.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1495490-2500mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495490-10000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1495490-50mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1495490-2.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1495490-10.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
10g
$14487.0 2023-06-05
Enamine
EN300-1495490-5000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1495490-250mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1495490-5.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
5g
$9769.0 2023-06-05
Enamine
EN300-1495490-0.1g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid
2172437-32-8
0.1g
$2963.0 2023-06-05

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid 関連文献

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acidに関する追加情報

Recent Advances in the Study of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid (CAS: 2172437-32-8)

The compound 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid (CAS: 2172437-32-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopentylformamido moiety makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Recent studies have focused on the synthesis and optimization of this compound to enhance its stability, bioavailability, and efficacy. Researchers have employed advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) to purify and characterize the compound. The use of CAS: 2172437-32-8 as a building block in peptide-based drug design has been particularly noteworthy, with several studies highlighting its role in improving the pharmacokinetic properties of therapeutic peptides.

One of the key findings from recent research is the compound's ability to facilitate the incorporation of non-natural amino acids into peptide chains, thereby expanding the scope of peptide-based therapeutics. This property is attributed to the Fmoc group, which provides steric protection during synthesis while allowing for selective deprotection under mild conditions. Additionally, the cyclopentylformamido group has been shown to enhance the conformational rigidity of peptide backbones, leading to improved target binding and reduced proteolytic degradation.

In the context of drug delivery, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid has been explored as a linker molecule for conjugating therapeutic agents to carriers such as nanoparticles and antibodies. Its biocompatibility and chemical stability make it an attractive candidate for developing targeted drug delivery systems. Recent in vitro and in vivo studies have demonstrated the compound's ability to improve the solubility and release kinetics of hydrophobic drugs, thereby enhancing their therapeutic efficacy.

Despite these advancements, challenges remain in the large-scale production and application of CAS: 2172437-32-8. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to fully realize its potential in clinical settings. Future research directions may include the development of greener synthetic routes, the exploration of novel derivatives, and the evaluation of its safety profile in preclinical models.

In conclusion, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid represents a valuable tool in the toolkit of chemical biologists and pharmaceutical researchers. Its unique structural and functional properties offer numerous opportunities for innovation in drug design and delivery. As research in this area continues to evolve, it is expected that this compound will play an increasingly important role in the development of next-generation therapeutics.

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